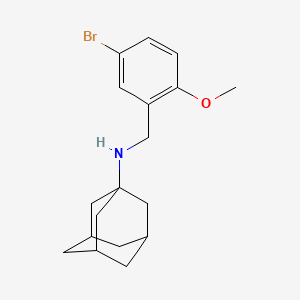

Adamantan-1-yl-(5-bromo-2-methoxy-benzyl)-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’amine de (5-bromo-2-méthoxybenzyl) adamantyle-1 (ABMA) est une petite molécule connue pour sa capacité à inhiber les toxines et les agents pathogènes intracellulaires en interférant avec les compartiments endosomiques tardifs . Ce composé a montré un potentiel dans la protection des cellules humaines et des souris contre diverses toxines et agents pathogènes, notamment les virus, les bactéries intracellulaires et les parasites .

Méthodes De Préparation

L’ABMA peut être synthétisée en utilisant une méthode de criblage à haut débit basée sur des cellules. La voie de synthèse implique la réaction à trois composants de Passerini de l’isocyanure d’adamantane, du 5-bromo-2-méthoxybenzaldéhyde et de l’acide méthacrylique . Cette réaction fournit les chaînes ramifiées de polymère avec des groupes bromo pour initier la polymérisation et des groupes adamantyle pour la reconnaissance moléculaire .

Analyse Des Réactions Chimiques

L’ABMA subit diverses réactions chimiques, notamment :

Oxydation : L’ABMA peut être oxydée dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Les réactions de réduction peuvent convertir l’ABMA en ses formes réduites.

Substitution : L’ABMA peut subir des réactions de substitution où le groupe bromo est remplacé par d’autres groupes fonctionnels.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .

Applications de la recherche scientifique

L’ABMA a une large gamme d’applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

ABMA has a wide range of scientific research applications, including:

Mécanisme D'action

L’ABMA exerce ses effets en interférant avec les compartiments endosomiques tardifs dans les cellules hôtes. Cette interférence empêche les micro-organismes pathogènes intracellulaires et les toxines d’exploiter les mécanismes des cellules hôtes pour pénétrer et exercer leurs effets délétères . L’ABMA provoque une accumulation de compartiments endosomiques tardifs positifs pour Rab dans les cellules de mammifères sans affecter les autres organites . Ce mécanisme réduit l’infection cellulaire par les agents pathogènes qui dépendent de cette voie pour envahir les cellules .

Comparaison Avec Des Composés Similaires

L’ABMA est similaire à d’autres composés contenant des groupes adamantane ou diméthyladamantane, tels que le DABMA (diméthyladamantyl (5-bromo-2-méthoxybenzyl) amine) . L’ABMA et le DABMA inhibent tous les deux de multiples toxines et virus en agissant sur le trafic vésiculaire de l’hôte . L’ABMA est unique par son mécanisme d’action spécifique et son activité à large spectre contre divers agents pathogènes .

Les composés similaires comprennent :

DABMA : Diméthyladamantyl (5-bromo-2-méthoxybenzyl) amine.

Amantadine : Un composé aux propriétés antivirales mais à des mécanismes d’action différents.

L’unicité de l’ABMA réside dans sa capacité à cibler les compartiments endosomiques hôtes, ce qui en fait un candidat prometteur pour des applications thérapeutiques contre diverses maladies infectieuses graves .

Propriétés

IUPAC Name |

N-[(5-bromo-2-methoxyphenyl)methyl]adamantan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO/c1-21-17-3-2-16(19)7-15(17)11-20-18-8-12-4-13(9-18)6-14(5-12)10-18/h2-3,7,12-14,20H,4-6,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCAHJECAHMOSHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CNC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2931971.png)

![N-(1-cyanocyclohexyl)-2-[(5-acetamido-2-methoxyphenyl)amino]acetamide](/img/structure/B2931973.png)

![N-(4-ethoxyphenyl)-N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thiophene-2-sulfonamide](/img/structure/B2931975.png)

![N-(3-CHLORO-4-FLUOROPHENYL)-2-PHENYL-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2931976.png)

![Tert-butyl N-(2,3,3a,4,5,6-hexahydro-1H-cyclopenta[b]pyrrol-6a-ylmethyl)carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2931980.png)

![2,2-Dimethyl-1-[4-[(4-prop-2-ynylpiperazin-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2931985.png)

![3-chloro-N-[(2-chloropyridin-4-yl)sulfonyl]-4-methylbenzamide](/img/structure/B2931991.png)